molecular formula C19H18N2O4S2 B2912796 3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 868675-88-1

3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide

Cat. No. B2912796
CAS RN: 868675-88-1
M. Wt: 402.48
InChI Key: QYLIOWBGSPZOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been evaluated for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide is not fully understood, but it has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs play a role in the regulation of gene expression, and their inhibition has been linked to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit tumor growth in vitro and in vivo. This compound has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide in lab experiments is its ability to selectively inhibit HDACs. This compound has also shown potential for use in cancer research, as well as in the treatment of other diseases and disorders. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide. One direction is to further investigate its mechanism of action and its potential applications in cancer research and other disease treatments. Another direction is to explore its potential for use in combination with other compounds or therapies. Additionally, further studies may be needed to determine its toxicity profile and potential side effects.

Synthesis Methods

The synthesis of 3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide has been reported in various studies. One of the methods involves the reaction of 4-(4-methoxyphenyl)-2-aminothiazole with benzenesulfonyl chloride in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting product is then reacted with 3-chloropropanoyl chloride to yield 3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide.

Scientific Research Applications

3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide has been studied for its potential applications in scientific research. It has been evaluated for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. This compound has shown potential for use in cancer research, as well as in the treatment of other diseases and disorders.

properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-25-15-9-7-14(8-10-15)17-13-26-19(20-17)21-18(22)11-12-27(23,24)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLIOWBGSPZOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.